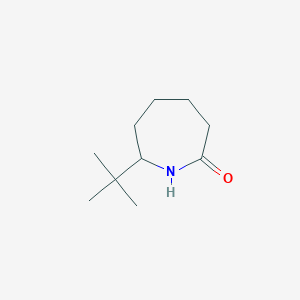
(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of bonds it contains, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is used as a reactant, or reactions that it undergoes under certain conditions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as infrared spectroscopy could be used to study the types of bonds in the compound .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
Research on related pyrimidine derivatives has demonstrated selective antitumor activities. The synthesis of such compounds involves complex chemical procedures that yield substances with potential against specific cancer cell lines. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, using 5-fluorouracil-1-yl acetic acid as an intermediate, have shown selective antitumor activities. This suggests that the R-configuration of these compounds contributes significantly to their antitumor properties (Xiong Jing, 2011).
Antibacterial Activity
Some synthesized compounds, particularly those incorporating 1,4-benzoxazine analogues, have been evaluated for their antibacterial activity against a range of bacterial strains. These studies revealed that specific derivatives exhibited good activity against bacteria such as K.pneumoniae and E. faecalis. Such findings indicate the potential for developing new antibacterial agents based on the chemical structure of pyrimidine derivatives (Naveen Kadian, M. Maste, A. Bhat, 2012).
Heterocyclic Chemistry
The exploration of novel heterocyclic compounds is a significant area of application for pyrimidine derivatives. Research has yielded new chalcone dyes with hues ranging from greenish-yellow to orange, showcasing the versatility of pyrimidine-based compounds in synthesizing dyes with varied spectral characteristics and potential industrial applications (Yuh-Wen Ho, W. Yao, 2013).
Structural Studies
Detailed structural studies of uracil derivatives have provided insights into their crystal structures and molecular interactions. Such research is foundational for understanding the properties of these compounds and their potential applications in drug design and development. The supramolecular architectures involving N–H···O hydrogen bonds highlight the intricate molecular interactions that can influence the activity and specificity of pyrimidine derivatives (Wuqiang Liu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves the condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the final product.", "Starting Materials": [ "4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate.", "Step 2: Hydrolysis of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid." ] } | |
Número CAS |
1242830-29-0 |
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.249 |
Nombre IUPAC |
2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Clave InChI |
JNEWTDHEGDKFOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



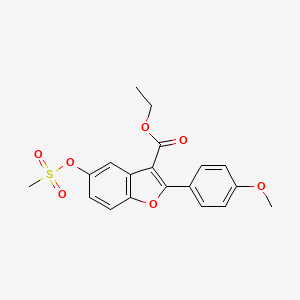
![5-ethyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2802835.png)
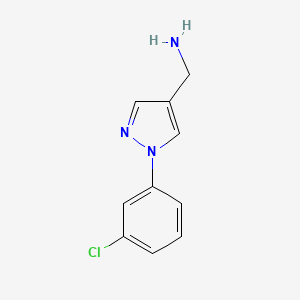
![6-Bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2802837.png)
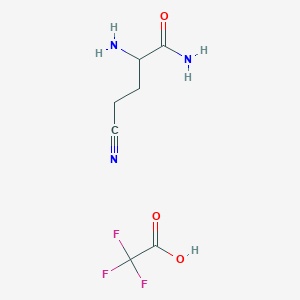
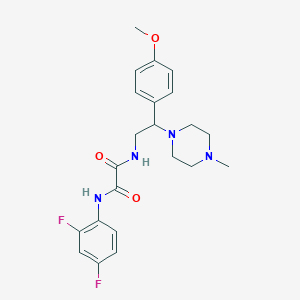
![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)
![5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2802846.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)
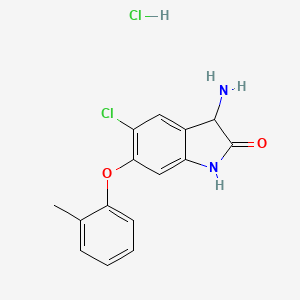
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)
![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
